molecular formula C16H11Cl2N3OS B3039045 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide CAS No. 955962-38-6

4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide

Cat. No. B3039045
CAS RN: 955962-38-6
M. Wt: 364.2 g/mol
InChI Key: QVXIPUOZCHJVHB-UHFFFAOYSA-N
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Description

“4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide” is a chemical compound. It is related to “4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone”, which has a molecular formula of C16H11Cl2N3O2S and a molecular weight of 380.24844 .

Scientific Research Applications

Catalytic Activity in Oxidation Reactions

  • Oxidation of Alcohols: Oxo-rhenium complexes, using sulfoxides as oxidants, demonstrate efficient catalytic activity in the oxidation of primary and secondary alcohols to corresponding aldehydes and ketones. 4-Chlorophenyl sulfoxide/ReOCl3(PPh3)2 shows selective oxidation of primary alcohols without further oxidation to acids (Sousa et al., 2013).

Reactions Involving Oxygen Transfer

  • Oxygen Transfer to Rhenium Complexes: The reaction kinetics and mechanism of oxygen transfer from sulfoxides to methyloxo(dithiolato)rhenium(V) complexes were studied, providing insights into the chemistry of these complexes (Lente & Espenson, 2000).

Inhibition of Thymidylate Synthase

  • Designing Inhibitors for Thymidylate Synthase: Diphenyl sulfoxides, including derivatives of 4-chlorophenyl, were studied for their inhibition of thymidylate synthase, a crucial enzyme for DNA synthesis. These studies help in understanding the enzyme's inhibition mechanism (Jones et al., 1997).

Crystal and Molecular Structure Analysis

  • Molecular Structure Studies: X-ray diffraction has been used to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, providing vital information on the arrangement and interactions of these molecules (Adamovich et al., 2017).

Antimicrobial Activity

  • Evaluation of Antimicrobial Properties: Novel bicyclic thiohydantoin fused to pyrrolidine compounds, including 4-chlorophenyl derivatives, have been synthesized and tested for their antimicrobial activity. Such studies are crucial for developing new antibiotics (Nural et al., 2018).

Chemical Synthesis Under Specific Conditions

  • Synthesis Under Microwave Irradiation: Research on the synthesis of 4-(4-chlorophenyl) derivatives under microwave irradiation provides insights into alternative and efficient methods of chemical synthesis (Ding Xin-yu, 2006).

properties

IUPAC Name

4-chloro-6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c17-11-4-6-13(7-5-11)23(22)10-12-9-15(18)21-16(20-12)14-3-1-2-8-19-14/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXIPUOZCHJVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)CS(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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